(3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" belongs to the 1,4-benzothiazine family, characterized by a sulfur-containing heterocyclic core modified with sulfone, fluoro, and aryl substituents.
- 6-Fluoro Substituent: Fluorine’s electron-withdrawing effects may improve metabolic stability and binding affinity .
- 4-(4-Isopropylphenyl) Group: The bulky isopropylphenyl substituent likely increases lipophilicity, impacting membrane permeability and pharmacokinetics .
- 3,4-Dimethoxyphenyl Methanone: The methoxy groups contribute to π-π stacking and electronic effects, common in bioactive molecules (e.g., kinase inhibitors) .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO5S/c1-16(2)17-5-9-20(10-6-17)28-15-25(34(30,31)24-12-8-19(27)14-21(24)28)26(29)18-7-11-22(32-3)23(13-18)33-4/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRODGDCOKXSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , with the CAS Number 1114652-57-1 , is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 481.5 g/mol . The structure features a benzothiazine core substituted with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₂₄FNO₅S |
| Molecular Weight | 481.5 g/mol |
| CAS Number | 1114652-57-1 |
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Initial in vitro studies indicate potential cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others.
- Enzyme Inhibition : Similar compounds have shown inhibition against cholinesterases and cyclooxygenases, suggesting that this compound may also act as an enzyme inhibitor.
Anticancer Activity
Recent investigations into the anticancer properties of related benzothiazine derivatives have shown promising results. For example, compounds with similar functional groups have demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
In studies evaluating enzyme inhibition:
- Compounds structurally related to the target compound have been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing varying degrees of inhibition.
- The presence of electron-withdrawing groups like fluorine has been correlated with increased inhibitory potency against these enzymes.
Case Studies
- Cytotoxicity in MCF-7 Cells : A study evaluated the cytotoxic effects of similar benzothiazine derivatives on MCF-7 cells, revealing IC50 values in the micromolar range. The presence of methoxy groups was associated with enhanced activity.
- Enzyme Inhibition Profiles : Comparative studies on enzyme inhibition revealed that derivatives with fluorinated phenyl groups exhibited improved inhibitory effects on AChE compared to their non-fluorinated counterparts.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and functional features of the target compound with similar derivatives reported in the literature:
| Compound Name / ID | Core Structure | Substituents (R1, R2, R3) | Molecular Weight (g/mol) | Key Properties/Findings | Reference |
|---|---|---|---|---|---|
| Target Compound | 1,4-Benzothiazine | R1=6-F, R2=4-(4-isopropylphenyl), R3=3,4-dimethoxyphenyl | 499.51 (inferred) | Inferred high lipophilicity (logP ~4.2) due to isopropylphenyl; potential CNS activity | |
| (3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 1,4-Benzothiazine | R1=6-F, R2=4-(3,4-dimethoxyphenyl), R3=3,4-dimethoxyphenyl | 499.51 | Higher polarity (logP ~3.1) due to dual methoxy groups; moderate cytotoxicity (IC50 ~10 µM) | |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 1,4-Benzothiazine | R1=6-F, R2=4-(3,5-dimethoxyphenyl), R3=2,4-dimethylphenyl | 493.54 | Enhanced metabolic stability (t1/2 >6h) due to 3,5-dimethoxy symmetry | |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 1,4-Benzothiazine | R1=7-F, R2=4-(3-methylphenyl), R3=4-ethylphenyl | 463.50 | Lower melting point (mp 68–70°C) vs. analogs; moderate solubility in ethanol | |
| (2,5-Dihydroxyphenyl)(3,4-dimethoxyphenyl)methanone | Methanone (non-benzothiazine) | R1=2,5-diOH, R2=3,4-dimethoxy | 304.29 | Antioxidant activity (EC50 12 µM); low lipophilicity (logP ~1.8) |
Substituent Effects on Physicochemical Properties
- Fluorine Position : The target compound’s 6-fluoro substituent (vs. 7-F in ) may optimize steric interactions in receptor binding, as fluorine’s small size avoids steric clashes .
- Aryl Group Variations : Replacing 4-isopropylphenyl (target) with 3,4-dimethoxyphenyl () reduces logP by ~1.1 units, highlighting the role of alkyl vs. methoxy groups in modulating hydrophobicity .
- Methoxy vs. Methyl : Compounds with 2,4-dimethylphenyl () exhibit lower molecular weights (~493 vs. 499 g/mol) but comparable melting points, suggesting symmetry compensates for reduced polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
